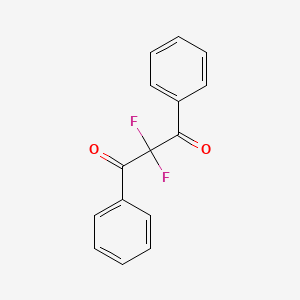
6-des-flouro-Fluticasone Furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-des-flouro-Fluticasone Furoate is a synthetic fluorinated corticosteroid. It is a derivative of Fluticasone Furoate, which is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is known for its potent anti-inflammatory properties and is used in various inhalation therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-des-flouro-Fluticasone Furoate involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, esterification, and furoate formation. The fluorination process typically involves the introduction of fluorine atoms at specific positions on the steroid backbone. Esterification is achieved by reacting the hydroxyl groups with appropriate carboxylic acids under acidic conditions. The final step involves the formation of the furoate ester, which is crucial for the compound’s biological activity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .
Chemical Reactions Analysis
Types of Reactions: 6-des-flouro-Fluticasone Furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Electrophilic aromatic substitution reactions can occur due to the presence of fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, which can be further analyzed for their biological activity .
Scientific Research Applications
6-des-flouro-Fluticasone Furoate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on cellular processes and inflammation pathways.
Medicine: It is extensively researched for its therapeutic potential in treating respiratory diseases.
Industry: The compound is used in the formulation of inhalation therapies and nasal sprays
Mechanism of Action
The mechanism of action of 6-des-flouro-Fluticasone Furoate involves binding to glucocorticoid receptors within cells. This binding activates the glucocorticoid response element, leading to the inhibition of pro-inflammatory transcription factors such as nuclear factor kappa B (NFkB). Additionally, it inhibits antigen-induced lung eosinophilia, reducing inflammation and improving respiratory function .
Comparison with Similar Compounds
Fluticasone Furoate: The parent compound, used in similar therapeutic applications.
Fluticasone Propionate: Another derivative with similar anti-inflammatory properties.
Budesonide: A corticosteroid used in asthma treatment with a different chemical structure
Uniqueness: 6-des-flouro-Fluticasone Furoate is unique due to its specific fluorination pattern and furoate ester, which enhance its binding affinity to glucocorticoid receptors and prolong its duration of action. This makes it more effective in reducing inflammation compared to its analogs .
Properties
Molecular Formula |
C27H30F2O6S |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H30F2O6S/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,23(33)36-14-28)35-22(32)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1 |
InChI Key |
ZCAATYUQFSQTKA-ZULDAHANSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


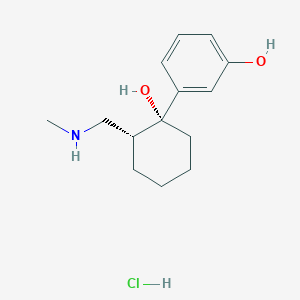
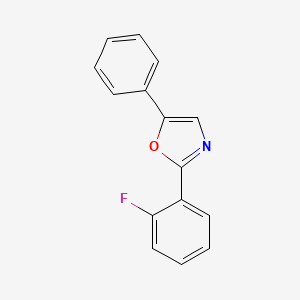
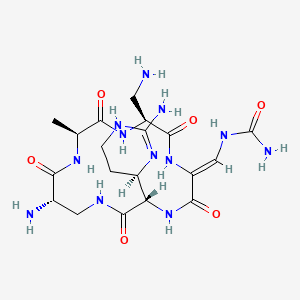

![[1S-(1alpha,3abeta,4beta,7aalpha)]-4-[2-(2,5-Dihydroxyphenyl)ethyl]octahydro-1-hydroxy-7a-methyl-5H-inden-5-one](/img/structure/B13418087.png)
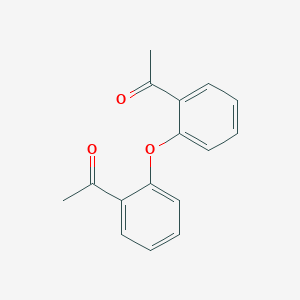
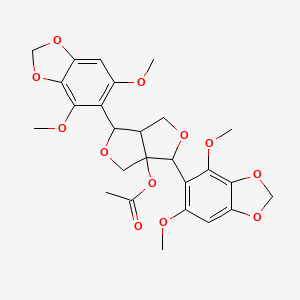


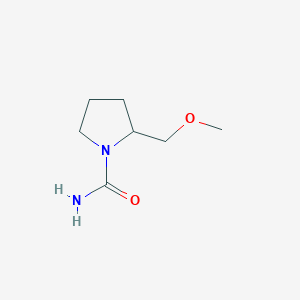


![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)
